1,1'-Carbonylbis(3-methylimidazolium) triflate

Peptide Synthesis Reaction Kinetics Sterically Hindered Amino Acids

Conventional coupling reagents (CDI, DCC, HATU) cause racemization with sterically hindered substrates, compromising peptide stereochemistry. 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) generates a highly reactive acyl imidazolium intermediate that eliminates this problem. • Zero optical activity loss with N-alkoxycarbonyl amino acids; racemization fully suppressed by Cu(II) salt additives for N-acyl substrates. • 1-2 hr coupling (vs. 6-12 hr for CDI) under mild, base-free conditions; 70-98% isolated yields without chromatography. • Enables segment condensation for peptides >20 residues; compatible with automated synthesizers and chiral drug intermediate synthesis. Available in 100 mg to 5 g pack sizes with batch-specific QC documentation.

Molecular Formula C11H12F6N4O7S2
Molecular Weight 490.4 g/mol
CAS No. 120418-31-7
Cat. No. B043501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Carbonylbis(3-methylimidazolium) triflate
CAS120418-31-7
Synonyms1,1’-Carbonylbis[3-methyl-1H-imidazolium 1,1,1-Trifluoromethanesulfonate; 
Molecular FormulaC11H12F6N4O7S2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2
InChIKeyBWBZTXSPTHTBBM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBMIT Overview and Procurement


1,1'-Carbonylbis(3-methylimidazolium) triflate (CAS 120418-31-7), commonly abbreviated as CBMIT, is a bis-imidazolium salt belonging to the class of carbonyl diimidazole (CDI)-derived peptide coupling reagents. It is synthesized via bis-alkylation of 1,1'-carbonyldiimidazole with methyl triflate [1]. The compound exists as a crystalline solid (melting point 78–80 °C ) with molecular formula C₁₁H₁₂F₆N₄O₇S₂ and molecular weight 490.36 g/mol . Its primary research application is as an efficient activating agent for aminoacylations, facilitating amide and ester bond formation under mild, base-free conditions .

Base‑free Compatible with acid‑sensitive substrates
Rapid activation Reported accelerated reaction kinetics
Stereocontrol Preserves chiral integrity with N‑alkoxycarbonyl amino acids

Why CBMIT Outperforms Generics


1,1'-Carbonylbis(3-methylimidazolium) triflate cannot be simply interchanged with its parent compound CDI or other standard coupling reagents such as DCC, EDC, or HATU. CBMIT generates a highly reactive acyl imidazolium intermediate rather than the stable acyl imidazolide formed by CDI, resulting in significantly faster coupling kinetics . Moreover, CBMIT exhibits a unique stereochemical retention profile: when used with N-alkoxycarbonyl amino acids, no loss of optical activity is observed [1], whereas for N-acyl-protected amino acids, racemization is substantial with CBMIT alone but completely suppressed upon addition of Cu(II) salts [2]. This conditional stereocontrol is not replicated by CDI or carbodiimide-based reagents. Furthermore, CBMIT demonstrates superior efficiency with sterically hindered amino acids—a persistent challenge in peptide synthesis—enabling high-yield couplings that often fail or proceed sluggishly with conventional reagents . These performance characteristics are intrinsic to the methylimidazolium triflate architecture and are not achievable through generic substitution.

CBMIT
Generic Reagents (CDI/DCC/EDC/HATU)
Generates highly reactive acyl imidazolium intermediate
CDI forms less reactive stable acyl imidazolide; coupling kinetics may differ substantially
Cu(II) additive suppresses racemization for N‑acyl substrates
Standard reagents lack this conditional racemization control; chiral outcome may shift
Reported high yields with sterically hindered amino acids
Conventional reagents may require longer times or give lower yields; steric profile may not transfer

CBMIT Quantitative Comparison


Faster Sterically Hindered Peptide Couplings

CBMIT demonstrates markedly accelerated reaction kinetics compared to its parent compound CDI when coupling sterically hindered amino acids. The highly reactive acyl imidazolium intermediate generated by CBMIT enables rapid amide bond formation .

Reaction Time
Class‑level
1–2 h vs 6–12 h (CDI)
Reported accelerated coupling kinetics
With sterically hindered substrates; solvent‑dependent
Peptide Synthesis Reaction Kinetics Sterically Hindered Amino Acids

Optical Purity Preservation in Alkoxycarbonyl Couplings

In the seminal 1989 JACS study, CBMIT-mediated couplings of N-alkoxycarbonyl amino acids proceeded with complete retention of optical purity. No loss of optical activity was observed under the base-free reaction conditions [1].

Racemization
Head‑to‑head
0% optical activity loss
Supports chiral integrity
Base‑free, N‑alkoxycarbonyl substrates
Chiral Purity Racemization Control Amino Acid Derivatives

Racemization Suppression with Cu(II) Additives

For N-acyl-protected amino acids—a class known to racemize under standard coupling conditions—CBMIT alone causes substantial racemization. However, addition of anhydrous CuCl₂ or Cu(OTf)₂ completely suppresses epimerization, enabling segment coupling with full stereoretention [1].

Racemization Control
Head‑to‑head
Substantial → undetectable with Cu(II) salt
Reported epimerization suppression
N‑acyl amino acids; CuCl₂ or Cu(OTf)₂
Peptide Segment Coupling Racemization Suppression Copper Additives

High-Yield Peptide Couplings Across Diverse Substrates

CBMIT consistently delivers high isolated yields in amino acid esterification and peptide bond formation. A series of amino esters and peptides were synthesized using CBMIT as the coupling agent, with the reaction protocol proceeding simply and without loss of optical purity . Enantiopure dipeptides (both LL and LD configurations) were obtained in 70–98% yield with >99% purity, without requiring chromatographic separation [1].

Isolated Yield
Reported
70–98%, >99% purity
Reported high coupling efficiency
Without chromatographic purification
Synthetic Yield Peptide Coupling Efficiency Amino Esters

Base-Free One-Pot Coupling Protocol

CBMIT offers distinct operational advantages over traditional coupling reagents. The reagent is prepared rapidly from CDI and methyl triflate and can be used directly in a one-pot procedure without isolation of intermediates. The reaction medium remains free of any base, and work-up is simplified due to diminished waste generation [1][2].

Operational Simplicity
Class‑level
Base‑free, one‑pot, diminished waste
Supports streamlined workflow
No base additives; reduced purification burden
Green Chemistry Process Efficiency Waste Minimization

Chiral Pilocarpine Analog Synthesis

CBMIT has been successfully employed in the synthesis of chiral pilocarpine analogs. The reagent activates the carboxylic acid component for coupling to a C-8 ketone intermediate, a key step in constructing the pharmacologically relevant scaffold [1]. This application demonstrates the reagent's compatibility with complex, functionalized intermediates and its utility in medicinal chemistry campaigns.

Application Example
Reported
Chiral pilocarpine analog synthesis enabled
Reported compatibility with complex intermediates
Published medicinal chemistry synthesis
Drug Discovery Chiral Synthesis Alkaloid Analogs

CBMIT Application Scenarios


High-Enantiopurity Peptide Synthesis

Laboratories synthesizing enantiomerically pure peptides or amino acid derivatives should prioritize CBMIT. As demonstrated in Section 3, CBMIT-mediated coupling of N-alkoxycarbonyl amino acids proceeds with zero loss of optical activity [1]. This eliminates the need for post-reaction chiral purification, saving both time and material costs. For N-acyl-protected substrates, the addition of Cu(II) salts (CuCl₂ or Cu(OTf)₂) enables segment coupling without racemization—a capability not available with standard reagents [2].

High-Throughput Coupling of Hindered Amino Acids

When building peptide libraries that include sterically demanding residues (e.g., α,α-disubstituted amino acids or N-methyl amino acids), CBMIT's accelerated reaction kinetics (1–2 hours vs. 6–12 hours for CDI) [1] enable rapid parallel synthesis. The one-pot, base-free protocol and high isolated yields (70–98%) without chromatography [2] make CBMIT particularly suitable for automated peptide synthesizers and high-throughput medicinal chemistry workflows.

Convergent Segment Coupling for Large Peptides

For convergent synthesis of peptides exceeding 20 residues, CBMIT with Cu(II) salt additives provides a unique tool for carboxy-terminus segment coupling of N-acyl-blocked fragments. This approach avoids the linear N→C synthesis limitation inherent to N-carbamate protection strategies [1]. The ability to toggle racemization behavior via Cu(II) addition enables chemists to assemble complex peptides from pre-formed segments with preserved stereochemistry at the coupling junction.

Synthesis of Chiral Drug Intermediates

CBMIT has demonstrated utility in the synthesis of chiral pilocarpine analogs, a class of muscarinic receptor agonists [1]. The reagent's mild, neutral conditions are compatible with acid- and base-sensitive functional groups frequently encountered in advanced pharmaceutical intermediates. Procurement of CBMIT is justified when developing synthetic routes to chiral heterocyclic drug candidates where stereochemical integrity and functional group tolerance are paramount.

Application
Selection Property
Validation Focus
Enantiopure peptide synthesis
Stereochemical retention
Chiral purity monitoring
Hindered amino acid coupling
Reported accelerated kinetics
Reaction time and yield optimization
Convergent segment coupling
Racemization toggle via Cu(II) additive
Epimerization assessment
Chiral heterocycle intermediate synthesis
Mild, base‑free activation
Functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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